Polysulfide rubber

Catalog No.
S606480
CAS No.
63148-67-4
M.F
C23H29NO3
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polysulfide rubber

CAS Number

63148-67-4

Product Name

Polysulfide rubber

IUPAC Name

1-[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-3-phenylpropan-1-one

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H29NO3/c25-20(17-24-15-7-2-8-16-24)18-27-23-12-6-5-11-21(23)22(26)14-13-19-9-3-1-4-10-19/h1,3-6,9-12,20,25H,2,7-8,13-18H2

InChI Key

DMYOHQBLOZMDLP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)O

Synonyms

Accralastic, Coeflex, polysulfide rubber, Thiokol, thiorubber

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3)O

The exact mass of the compound Polysulfide rubber is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Elastomers - Rubber - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Polysulfide rubber (CAS: 63148-67-4) is a specialty synthetic elastomer defined by repeating disulfide and polysulfide linkages (-S-S- and -Sx-) within its saturated polymer backbone [1]. In industrial procurement and materials engineering, it is recognized as the definitive baseline for extreme chemical resistance, demonstrating <10% volume swell against aliphatic hydrocarbons, aromatic solvents, aviation fuels, and hydraulic fluids [1]. Beyond its solvent resistance, polysulfide rubber exhibits exceptionally low moisture vapor and gas permeability, coupled with outstanding low-temperature flexibility featuring a glass transition temperature (Tg) around -60°C [2]. These quantifiable properties make it an indispensable precursor and base polymer for aerospace integral fuel tank sealants and the secondary edge seals in dual-seal insulating glass units, where long-term barrier performance and thermal cycling durability are non-negotiable [2].

Attempting to substitute polysulfide rubber with generic silicones, polyurethanes, or nitrile rubbers routinely leads to catastrophic failure in critical barrier and containment applications [1]. While silicone sealants offer excellent UV stability, their wide siloxane bond angles create high free volume, resulting in moisture vapor transmission rates up to four times higher than polysulfides (15-25 vs. 4-10 g/day/m²), which causes rapid argon gas loss and premature condensation in insulating glass units [1]. Conversely, polyurethanes and nitrile rubbers (NBR) suffer from excessive volume swell (often exceeding 25% in aromatic solvents), plasticizer extraction, and oxidative degradation when continuously exposed to aviation fuels and hydraulic fluids at elevated temperatures [2]. Polysulfide’s unique saturated backbone and disulfide bonds prevent these failure modes, ensuring dimensional stability, uncompromised adhesion, and reliable performance under harsh chemical and thermal cycling [2].

Aviation Fuel Resistance and Dimensional Stability

When evaluated for aerospace procurement, polysulfide rubber demonstrates superior dimensional stability in aviation fuels compared to standard alternatives [1]. After 168 hours of immersion in Jet A fuel at 70°C, polysulfide maintains >90% of its tensile strength and exhibits <10% volume swell [1]. In contrast, fluoroelastomers drop to 65-70% tensile retention under identical conditions, and nitrile rubber (NBR) suffers from 25-35% volume swell in aromatic solvents [1].

Evidence DimensionTensile Strength Retention and Volume Swell
Target Compound Data>90% tensile retention and <10% volume swell
Comparator Or BaselineFluoroelastomers (65-70% tensile retention) and Nitrile rubber (25-35% swell in aromatics)
Quantified DifferencePolysulfide retains >20% more tensile strength than fluoroelastomers and reduces volume swell by over 60% compared to nitrile.
Conditions168-hour immersion in Jet A fuel at 70°C (ASTM D471)

Critical for the procurement of aerospace integral fuel tank sealants, ensuring long-term structural integrity without extrusion or degradation.

Moisture Vapor Transmission and Gas Barrier Performance in Dual-Seal Formulations

For insulating glass manufacturing, formulation compatibility and barrier performance are paramount [1]. Polysulfide rubber formulations yield a moisture vapor permeability rate of 4-10 grams/day/m²[1]. Standard silicone sealants, due to their wide siloxane bond angles, allow moisture vapor to permeate at a significantly higher rate of 15-25 grams/day/m² [1]. This quantitative advantage makes polysulfide the preferred secondary edge seal for retaining argon gas.

Evidence DimensionMoisture Vapor Permeability Rate (MVTR)
Target Compound Data4-10 grams/day/m²
Comparator Or BaselineStandard silicone sealants (15-25 grams/day/m²)
Quantified DifferencePolysulfide provides an approximate 60% reduction in moisture vapor transmission compared to silicone.
ConditionsRoom temperature measurement for insulating glass secondary edge seals

Ensures compliance with ASTM E-2190 specifications for dual-seal insulating glass units, preventing premature argon gas loss and window fogging.

Cryogenic Flexibility and Thermal Cycling Endurance

Thermal behavior and cold-climate processability heavily favor polysulfide over conventional hydrocarbon elastomers [1]. Polysulfide rubber possesses an inherently low glass transition temperature (Tg) between -60°C and -40°C, allowing it to maintain >200% elongation without cracking at -54°C [1]. Standard diene rubbers typically experience severe embrittlement and loss of elastomeric recovery at these cryogenic temperatures [1].

Evidence DimensionGlass Transition Temperature (Tg) and Cold-Crack Resistance
Target Compound DataTg of -60°C to -40°C; no cracking at -54°C
Comparator Or BaselineStandard hydrocarbon elastomers (embrittlement at -30°C to -40°C)
Quantified DifferenceExtends operational flexibility by 20°C to 30°C lower than conventional diene rubbers.
ConditionsASTM D2136 low-temperature flexibility testing

Allows sealants to maintain elastomeric behavior and adhesion during high-altitude thermal cycling, preventing catastrophic brittle failure.

UV and Oxidative Weathering Stability

Long-term environmental stability is a critical procurement factor for exterior infrastructure [1]. Accelerated weathering tests (ASTM G155) reveal that polysulfide rubber retains >80% of its tensile strength after 3000 hours of UV exposure[1]. Conventional sulfur-cured diene rubbers degrade significantly under the same conditions, retaining only 50-60% of their structural integrity due to oxidative crosslinking pathways [1].

Evidence DimensionTensile Strength Retention Post-Weathering
Target Compound Data>80% retention
Comparator Or BaselineConventional sulfur-cured diene rubbers (50-60% retention)
Quantified DifferencePolysulfide maintains 20-30% higher structural integrity after extensive UV exposure.
Conditions3000 hours accelerated weathering (ASTM G155, xenon arc)

Eliminates oxidative crosslinking pathways that cause embrittlement, reducing maintenance cycles in exterior architectural and infrastructure applications.

Aerospace Integral Fuel Tank Sealants

Directly downstream of its superior volume swell resistance and tensile retention in Jet A fuel, polysulfide rubber is the standard base polymer for integral fuel tank sealants[1]. It ensures that joints and fasteners remain sealed during extreme thermal cycling (-54°C to 120°C) without extrusion or degradation [1].

Secondary Edge Seals in Dual-Seal Insulating Glass Units

Leveraging its exceptionally low moisture vapor transmission rate (4-10 g/day/m²), polysulfide is the preferred secondary sealant in insulating glass manufacturing [2]. It acts in tandem with primary polyisobutylene seals to prevent argon gas escape and moisture ingress, meeting stringent ASTM E-2190 durability specifications[2].

Chemical and Petrochemical Infrastructure Gaskets

Due to its saturated backbone and high resistance to aromatic and aliphatic hydrocarbons, polysulfide rubber is procured for gaskets and O-rings in chemical processing plants [1]. It outperforms standard nitrile rubber by preventing excessive swelling and maintaining structural integrity in solvent-heavy environments [1].

Cold-Climate Expansion Joint Sealants

Capitalizing on its low glass transition temperature (Tg of -60°C) and excellent UV weathering stability, polysulfide is utilized in infrastructure expansion joints [1]. It provides reliable elastomeric recovery and prevents cold-cracking in freeze-thaw cycles where conventional diene rubbers become embrittled[1].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

367.21474379 g/mol

Monoisotopic Mass

367.21474379 g/mol

Heavy Atom Count

27

Dates

Last modified: 02-18-2024

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